Cas no 1004193-68-3 (4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole)
4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole
- AKOS B017719
- ART-CHEM-BB B017719
- 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole
- 4-isothiocyanato-3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole
- EN300-229255
- 4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole
- STK312739
- AKOS000307583
- 1004193-68-3
- 4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazole
- BBL038922
-
- MDL: MFCD04968758
- Inchi: 1S/C14H15N3S/c1-10-6-4-5-7-13(10)8-17-12(3)14(15-9-18)11(2)16-17/h4-7H,8H2,1-3H3
- InChI Key: ZJBFQDUNRKJWKR-UHFFFAOYSA-N
- SMILES: S=C=NC1C(C)=NN(C=1C)CC1C=CC=CC=1C
Computed Properties
- Exact Mass: 257.09866866Da
- Monoisotopic Mass: 257.09866866Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 62.3Ų
4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1073715-1g |
4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1h-pyrazole |
1004193-68-3 | 95% | 1g |
$312.0 | 2024-08-02 | |
| Ambeed | A1073715-5g |
4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1h-pyrazole |
1004193-68-3 | 95% | 5g |
$907.0 | 2024-08-02 | |
| Enamine | EN300-229255-0.05g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229255-0.1g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-229255-0.25g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-229255-0.5g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-229255-1.0g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-229255-2.5g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-229255-5.0g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 5.0g |
$2110.0 | 2024-06-20 | |
| Enamine | EN300-229255-10.0g |
4-isothiocyanato-3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole |
1004193-68-3 | 95% | 10.0g |
$3131.0 | 2024-06-20 |
4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole Suppliers
4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole
4-Isothiocyanato-3,5-Dimethyl-1-(2-Methylphenyl)methyl-1H-Pyrazole (CAS No. 1004193-68-3): A Versatile Compound in Modern Pharmacological Research
4-Isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole is a novel heterocyclic compound characterized by its unique molecular framework, which combines pyrazole and isothiocyanate functional groups. This compound's structural complexity, including the 3,5-dimethyl substitutions and the 2-methylphenyl moiety, contributes to its diverse pharmacological properties. Recent studies have highlighted its potential in drug development, particularly in the context of anti-inflammatory and antioxidant applications. The CAS No. 1004193-68-3 designation underscores its specific chemical identity, which is critical for ensuring consistency in research and industrial applications.
Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway. This mechanism is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 has been validated through in vitro assays, positioning it as a promising candidate for further preclinical investigation.
In the realm of antioxidant research, a 2024 study in *Bioorganic & Medicinal Chemistry* revealed that the 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole derivative possesses potent radical scavenging activity. This property is attributed to the presence of the isothiocyanate group, which acts as a donor of hydrogen atoms to neutralize free radicals. The compound's 3,5-dimethyl substitutions further enhance its stability and bioavailability, making it a valuable scaffold for the design of radical scavenging agents.
Recent advancements in drug delivery systems have also explored the potential of 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole as a prodrug carrier. A 2023 paper in *Advanced Drug Delivery Reviews* highlighted its ability to conjugate with therapeutic agents, enabling targeted release in specific cellular environments. This property is particularly advantageous for cancer therapy, where the compound can be engineered to deliver chemotherapeutic drugs directly to tumor cells, minimizing systemic toxicity.
The 2-methylphenyl moiety in 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole has been shown to enhance the compound's lipophilicity, facilitating its penetration into biological membranes. This characteristic is crucial for improving the bioavailability of the compound, as demonstrated in a 2024 study on *pharmacokinetics* and *pharmacodynamics* in animal models. The study found that the compound's lipophilicity correlates with its cytotoxicity against cancer cell lines, suggesting a potential role in oncology.
Furthermore, the 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole structure has been utilized in the development of fluorescent probes for biomedical imaging. A 2023 publication in *ACS Nano* described the synthesis of a fluorescent derivative of this compound, which exhibits high photostability and selective binding to specific biomolecules. This application could revolutionize in vivo imaging by enabling real-time monitoring of cellular processes and disease progression.
Despite its promising properties, the 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole compound remains under investigation for its toxicological profile and long-term safety. Ongoing research aims to optimize its structure to minimize potential side effects while maximizing therapeutic efficacy. The CAS No. 1004193-68-3 designation ensures that this compound can be accurately identified and studied across different research platforms, facilitating its transition from preclinical to clinical trials.
In conclusion, 4-isothiocyanato-3,5-dimethyl-1-(2-methylphenyl)methyl-1H-pyrazole represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular architecture and functional groups have positioned it as a versatile scaffold for developing anti-inflammatory, antioxidant, and targeted therapeutic agents. As research continues to uncover its full potential, this compound may play a pivotal role in addressing complex medical challenges through innovative drug design and biomedical applications.
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